molecular formula C5H8N4O B582586 2-Hydrazinyl-5-methoxypyrazine CAS No. 1374652-04-6

2-Hydrazinyl-5-methoxypyrazine

Cat. No.: B582586
CAS No.: 1374652-04-6
M. Wt: 140.146
InChI Key: QMWUPSOHLQWUGX-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methoxypyrazine is a heterocyclic organic compound with the molecular formula C5H8N4O It is characterized by a pyrazine ring substituted with a hydrazinyl group at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-methoxypyrazine typically involves the reaction of 2-chloro-5-methoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Chloro-5-methoxypyrazine+Hydrazine hydrateThis compound+HCl\text{2-Chloro-5-methoxypyrazine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-5-methoxypyrazine+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: For industrial-scale production, the process may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.

Scientific Research Applications

2-Hydrazinyl-5-methoxypyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methoxypyrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy group can enhance the compound’s binding affinity to specific targets, modulating biological pathways.

Comparison with Similar Compounds

  • 2-Hydrazinyl-5-methylpyrazine
  • 2-Hydrazinyl-5-fluoropyrazine
  • 2-Hydrazinyl-5-chloropyrazine

Comparison: 2-Hydrazinyl-5-methoxypyrazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance solubility and improve pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5-methoxypyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-3-7-4(9-6)2-8-5/h2-3H,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWUPSOHLQWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856544
Record name 2-Hydrazinyl-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-04-6
Record name 2-Hydrazinyl-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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